7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
The compound 7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one belongs to the quinazolinone family, characterized by a bicyclic scaffold comprising fused benzene and pyrimidine rings. The substitution at position 3 with a 2,2-dimethoxyethyl group distinguishes it from related derivatives. The 7-chloro moiety and 2-sulfanylidene group are critical for electronic and steric interactions, which may influence biological activity or crystallinity .
Properties
IUPAC Name |
7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-17-10(18-2)6-15-11(16)8-4-3-7(13)5-9(8)14-12(15)19/h3-5,10H,6H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXGJXPPWCWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: C19H18ClN3O4S
- IUPAC Name: 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2,2-dimethoxyethyl)benzamide
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below are key findings:
Antimicrobial Activity
Research has indicated that compounds similar to 7-chloro derivatives exhibit antimicrobial properties. For instance:
- Study Findings: A study on related quinazoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The potential anticancer effects of this compound have also been explored:
- In vitro Studies: Research demonstrated that quinazoline derivatives can inhibit tumor cell proliferation. Specifically, the compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action: The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Another aspect of the biological activity involves enzyme inhibition:
- Enzyme Targets: Studies have identified that similar compounds can act as inhibitors for certain kinases involved in cancer progression. This inhibition may lead to reduced tumor growth and metastasis.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | Related quinazoline studies |
| Anticancer | Cytotoxic effects on cancer cell lines | In vitro studies |
| Enzyme Inhibition | Inhibition of cancer-related kinases | Mechanistic studies |
Case Studies
- Antibacterial Study : A study published in a peer-reviewed journal highlighted the efficacy of a similar quinazoline derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
- Cancer Cell Line Study : In a laboratory setting, a derivative was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility :
- The 2,2-dimethoxyethyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., phenyl or chlorophenyl), which are more lipophilic .
- Allyl or methoxy groups (e.g., 2-methoxyphenyl in CAS 851175-87-6) may balance polarity and bioavailability .
Biological Activity: Antimicrobial Activity: The allyl-substituted derivative (C₁₁H₉ClN₂OS) demonstrated antimicrobial properties, attributed to the planar quinazolinone core facilitating membrane interactions .
Crystallinity and Synthesis :
- Phenyl-substituted derivatives (e.g., CAS 13165-15-6) show high melting points (>300°C), correlating with strong intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- The target compound’s synthesis may involve cyclization steps similar to those in , where dimethoxyethyl groups are introduced via haloacetaldehyde dimethylacetal .
Preparation Methods
Cyclocondensation with Urea
Heating 2-amino-4-chlorobenzoic acid with excess urea at 200°C for 1 hour yields 7-chloro-1H-quinazoline-2,4-dione as a crystalline solid (100% yield). This reaction proceeds via intermediate formation of a urea adduct, followed by cyclodehydration (Table 1).
Table 1: Synthesis of 7-Chloro-1H-Quinazoline-2,4-Dione
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-4-chlorobenzoic acid | Urea | 200°C, 1 h | 100% |
Alternative Routes Using Carbonyl Sources
In carboxylation reactions, 2-amino-4-chlorobenzonitrile reacts with CO₂ under hydrothermal conditions (100°C, 12 h) in the presence of diethanolamine, yielding the quinazolinone core with 62% efficiency. This method avoids high-temperature fusion but requires pressurized CO₂.
Functionalization with the 2,2-Dimethoxyethyl Group
The 3-position of the quinazolinone is alkylated with 2,2-dimethoxyethyl bromide or equivalent electrophiles.
Nucleophilic Substitution
In anhydrous DMF, 7-chloro-2-sulfanylidene-1,2-dihydroquinazolin-4-one reacts with 2,2-dimethoxyethyl bromide in the presence of K₂CO₃ at 60°C. The reaction exploits the nucleophilic character of the deprotonated NH group at position 3.
Table 2: Alkylation Conditions for 3-Substitution
| Substrate | Alkylating Agent | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 7-Chloro-2-sulfanylidene-1,2-dihydroquinazolin-4-one | 2,2-Dimethoxyethyl bromide | K₂CO₃ | DMF, 60°C, 8 h | 65% |
Reductive Amination Alternatives
An alternative route involves condensing 2,2-dimethoxyethylamine with the quinazolinone core under reductive conditions (NaBH₃CN, MeOH). However, this method is less efficient (<40% yield) due to competing side reactions.
Optimization and Yield Considerations
Sequential vs. Convergent Synthesis
Sequential synthesis (core → thionation → alkylation) offers better control over regioselectivity but suffers from cumulative yield losses. Convergent approaches, where pre-functionalized intermediates are coupled, remain underexplored for this compound.
Solvent and Catalyst Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote hydrolysis of the dimethoxyethyl group. Catalytic systems using Eu(III) complexes or DBU improve carboxylation efficiency in core synthesis.
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
X-ray diffraction of analogous compounds reveals planar quinazolinone systems with dihedral angles >85° between substituents. Hydrogen bonding (N–H⋯O/S) stabilizes crystal packing, influencing solubility and purification.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituents and electronic environments (e.g., sulfanylidene and chloro groups) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O chains) using SHELXL for refinement .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Q. Advanced
- Temperature Modulation : Lowering reaction temperatures (e.g., 50°C) reduces side reactions like over-alkylation .
- Catalyst Selection : Use phase-transfer catalysts (e.g., triethylamine) to enhance regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?
Q. Advanced
- Cross-Validation : Combine NMR, X-ray, and IR data to validate electronic effects of the sulfanylidene group .
- Computational Adjustments : Density Functional Theory (DFT) calculations refine dihedral angles and charge distribution to align with experimental bond lengths .
How to analyze hydrogen bonding and intermolecular interactions in the crystal structure?
Q. Advanced
- SHELX Refinement : Use SHELXL to model H-atoms in calculated positions and identify N–H⋯O hydrogen bonds (e.g., bond lengths ~1.88 Å) .
- Packing Analysis : Visualize chains or layers along crystallographic axes (e.g., monoclinic unit cells) using Mercury or Olex2 .
What computational methods predict the compound's reactivity and electronic properties?
Q. Advanced
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina .
What are the documented biological activities of related tetrahydroquinazolinone derivatives?
Q. Basic
- Antimicrobial Activity : Analogous compounds show efficacy against Gram-positive bacteria via thiourea moiety interactions .
- Cytokinin Activity : Sulfanylidene derivatives regulate plant cell division .
How to design experiments to study the compound's stability under various pH and temperature conditions?
Q. Advanced
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Hydrolysis : Use buffered solutions (pH 1–13) to identify labile bonds (e.g., dimethoxyethyl group) .
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- Reproducibility : Batch-to-batch variability in alkylation steps requires strict control of stoichiometry .
- Purification Scalability : Replace column chromatography with fractional crystallization for cost efficiency .
What are the key differences in synthetic pathways between this compound and its structural analogs?
Q. Basic
- Chloro Substituent : Requires halogenation at position 7, unlike methyl or methoxy analogs .
- Dimethoxyethyl Group : Introduced via alkylation instead of aryl piperazine or oxadiazole moieties in related compounds .
Notes
- Methodological Focus : Emphasized experimental design, validation techniques, and computational integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
